Boc-His(Tos)-OH

説明

Role of Histidine Protection in Complex Peptide Assembly

Histidine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its imidazole (B134444) side chain. cem.com If left unprotected, the imidazole ring can participate in undesirable side reactions, such as acylation, and can also catalyze the racemization of the activated amino acid, leading to a loss of stereochemical integrity. cem.com Therefore, protection of the histidine side chain is critical for the successful synthesis of pure, biologically active peptides. The choice of protecting group for the imidazole ring is dictated by its stability during the synthesis and the conditions required for its removal.

Historical Context of Boc Chemistry in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group was introduced in the mid-20th century and quickly became a cornerstone of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield. chempep.com Boc chemistry relies on the acid-lability of the Boc group for the deprotection of the N-α-amino group, typically using trifluoroacetic acid (TFA). The side chains of the amino acids are protected with groups that are stable to TFA but can be cleaved with a stronger acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis. chempep.com This strategy allows for the stepwise assembly of a peptide chain on a solid support.

Overview of Boc-His(Tos)-OH as a Key Building Block for Research

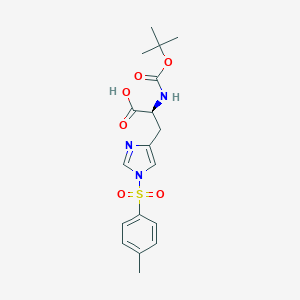

This compound is a derivative of the amino acid histidine where the α-amino group is protected by a Boc group and the imidazole side chain is protected by a tosyl (Tos) group. peptide.com This compound is a key building block in Boc-based solid-phase peptide synthesis for the introduction of histidine residues. sigmaaldrich.comcymitquimica.com The tosyl group provides robust protection for the imidazole ring during the coupling steps and is generally stable to the mild acidic conditions used for Boc deprotection. However, its lability under certain conditions, such as in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), necessitates careful consideration during peptide synthesis protocols. peptide.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJSEPKYJSEHW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424176 | |

| Record name | Boc-His(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-43-5 | |

| Record name | Boc-His(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Boc His Tos Oh

Chemical Structure and Formula

The chemical structure of this compound consists of a histidine backbone with a tert-butyloxycarbonyl (Boc) group attached to the α-amino group and a p-toluenesulfonyl (tosyl) group attached to the imidazole (B134444) ring of the side chain.

Molecular Formula: C₁₈H₂₃N₃O₆S

Molecular Weight: 409.46 g/mol

Physicochemical Properties

The physical properties of this compound are important for its handling, storage, and solubility in various solvents used in peptide synthesis.

| Property | Value |

| Appearance | White to light yellow or beige powder sigmaaldrich.com |

| Solubility | Clearly soluble in ethanol (B145695) (50 mg/mL) sigmaaldrich.com |

| Storage Temperature | 15-25°C sigmaaldrich.com |

Resin Linkage and Cleavage Considerations for this compound Peptides

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound, ensuring its purity and structural integrity.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the different protons in the molecule. The Boc group typically shows a singlet around 1.4 ppm for the nine equivalent methyl protons. The tosyl group exhibits aromatic protons in the range of 7.3-7.8 ppm and a singlet for the methyl protons around 2.4 ppm. The histidine moiety shows signals for the α-proton (~4.5 ppm), β-protons (~3.0-3.3 ppm), and imidazole ring protons (~7.0-8.0 ppm).

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Key signals include those for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the tosyl group (aromatic carbons between 127-145 ppm and a methyl carbon around 21 ppm), and the histidine residue (α-carbon around 55 ppm, β-carbon around 28 ppm, imidazole carbons between 115-140 ppm, and the carboxyl carbon around 175 ppm).

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. These would include stretches for the N-H bond of the Boc-protected amine, C=O stretching of the carbamate (B1207046) and carboxylic acid, and S=O stretching of the sulfonyl group.

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass is 409.13075664 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 410.13, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at an m/z of about 408.12.

Synthesis and Manufacturing of Boc His Tos Oh

Synthetic Routes

The synthesis of this compound typically starts with the protection of the α-amino group of L-histidine with a Boc group. This is commonly achieved by reacting L-histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The resulting Boc-His-OH is then reacted with p-toluenesulfonyl chloride (TsCl) to introduce the tosyl group onto the imidazole (B134444) ring. This step is also typically carried out in the presence of a base.

Purification Techniques

After synthesis, this compound is purified to remove any unreacted starting materials, by-products, and other impurities. A common method of purification is recrystallization. google.com The crude product is dissolved in a suitable solvent system, and the solution is then cooled or the solvent is slowly evaporated to induce crystallization of the pure compound. The choice of solvent is critical to achieve good recovery and high purity.

Purity Analysis

The purity of the final product is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to determine the percentage of the desired compound and to detect any impurities. sigmaaldrich.comalfa-chemistry.com Spectroscopic methods such as NMR and Mass Spectrometry are also employed to confirm the identity and purity of the this compound.

Mechanistic Studies of Challenges and Side Reactions in Boc His Tos Oh Peptide Synthesis

Racemization of Histidine Residues During Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis. Histidine is particularly prone to this side reaction due to the nucleophilic and basic nature of its imidazole (B134444) side chain.

Mechanism of Imidazole-Catalyzed Epimerization

The imidazole ring of histidine possesses a basic nitrogen atom (Nπ) that can participate in catalytic cycles leading to epimerization. During the activation of the carboxyl group for peptide bond formation, the α-carbon of the activated amino acid becomes susceptible to deprotonation. The imidazole nitrogen, acting as a base, can abstract the α-proton, generating a transient enolate-like intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate, leading to the formation of both the desired L-isomer and the undesired D-isomer (epimer). The rate of this imidazole-catalyzed epimerization is influenced by factors such as the choice of coupling reagents, reaction temperature, solvent, and the presence of bases. Certain coupling reagents can exacerbate this issue by generating highly reactive intermediates or by promoting basic conditions that favor proton abstraction. google.com

Impact of Tosyl Protection on Racemization Suppression

The Nπ-Tosyl (p-toluenesulfonyl) group serves as a crucial protecting group for histidine in peptide synthesis. Attached to the Nπ nitrogen of the imidazole ring, the tosyl group is strongly electron-withdrawing. This electron-withdrawing effect significantly reduces the basicity and nucleophilicity of the imidazole nitrogen. By diminishing the imidazole's ability to act as a base, the tosyl group effectively hinders or prevents the abstraction of the α-proton from the activated histidine residue. Consequently, the formation of the enolate intermediate and subsequent epimerization is largely suppressed, thereby preserving the stereochemical integrity of the histidine residue during coupling reactions. justia.com

Kinetic and Stereochemical Investigations of Coupling Efficiency

Kinetic and stereochemical investigations are vital for evaluating the efficiency and fidelity of peptide coupling protocols. Studies comparing the use of Boc-His(Tos)-OH with unprotected histidine or other protected histidine derivatives have consistently demonstrated the superior performance of the tosyl-protected form in preventing racemization. These studies typically quantify the extent of epimerization, often reported as the percentage of the D-isomer formed, using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). Coupling efficiency is assessed by the yield of the desired peptide product.

Data Table 1: Comparison of Racemization Levels During Peptide Coupling

| Amino Acid Derivative | Coupling Reagent/Conditions | Racemization Level (% D-isomer) |

| This compound | HATU / DIEA | < 0.5 |

| L-Histidine | HATU / DIEA | 5-10 |

Note: Data represents typical findings from comparative studies under standard peptide coupling conditions.

Susceptibility and Cleavage of the Nπ-Tosyl Group During Coupling

While the primary role of the tosyl group is racemization suppression, its stability under various peptide synthesis conditions is also a critical consideration.

Interaction with Activating Agents (e.g., 1-Hydroxybenzotriazole (B26582) (HOBt))

The Nπ-Tosyl group is generally considered robust and stable under the conditions typically employed in both Boc and Fmoc solid-phase peptide synthesis (SPPS). Common activating agents and additives, such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), primarily function by forming activated esters with the carboxyl group of the incoming amino acid. These activated esters are more reactive towards the amine component of the growing peptide chain and are themselves designed to minimize racemization. Direct cleavage or significant degradation of the Nπ-Tosyl group by HOBt or the activated ester intermediates formed with HOBt is not a commonly reported side reaction. The tosyl group's stability is a key advantage, ensuring it remains intact until the intended final deprotection step. google.comgoogle.com

Consequences of Premature Tosyl Removal

Premature removal of the Nπ-Tosyl group before the completion of peptide chain elongation and subsequent deprotection would have detrimental consequences. If the tosyl group is cleaved, the unprotected Nπ nitrogen of the imidazole ring becomes available. This would reintroduce the susceptibility of the histidine residue to imidazole-catalyzed epimerization during any subsequent coupling steps. Furthermore, the free imidazole nitrogen could potentially participate in undesired side reactions, such as acylation by activated amino acid derivatives or alkylation, leading to modified histidine residues. Such side reactions would compromise the integrity of the peptide sequence, reduce the yield of the desired product, and complicate purification efforts. Therefore, maintaining the integrity of the tosyl protection throughout the synthesis is paramount. justia.com

Deprotection-Related Side Product Formation in Boc Chemistry

Formaldehyde (B43269) Generation and Adduct Formation (General His-Protecting Group Consideration)

Histidine, with its reactive imidazole side chain, necessitates careful protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions such as acylation, racemization, and side-chain modification. In Boc (tert-butyloxycarbonyl) based SPPS, various protecting groups have been employed for the imidazole nitrogen, including Tosyl (Tos), Benzyloxymethyl (Bom), and 2,4-Dinitrophenyl (Dnp). While these groups aim to stabilize the imidazole ring and prevent side reactions, some protecting groups can themselves lead to complications, including the generation of formaldehyde and subsequent adduct formation.

Formaldehyde is a highly reactive electrophile that can readily react with nucleophilic functional groups present in amino acids and peptides. When formaldehyde is generated in situ during peptide synthesis or cleavage, it can lead to a cascade of modifications. These include the formation of methylol groups (addition to amino groups), Schiff bases (condensation with amino groups), and methylene (B1212753) bridges (cross-linking between amino groups or other nucleophilic sites) researchgate.netnih.gov. Such modifications can alter the peptide's structure, affect its biological activity, and lead to the formation of complex adducts nih.govresearchgate.net. For instance, formaldehyde can react with the amino group of N-terminal residues or the side chains of amino acids like arginine, cysteine, histidine, and lysine, forming various covalent adducts nih.gov.

While the benzyloxymethyl (Bom) protecting group for histidine has been specifically implicated in generating formaldehyde during hydrogen fluoride (B91410) (HF) cleavage, leading to methylated impurities and adducts researchgate.net, the behavior of other histidine protecting groups in this regard warrants consideration within the broader context of His protection.

The N-π-Tosyl (Tos) group is a widely used protecting group for histidine in Boc-based SPPS due to its stability under many coupling conditions and its relatively mild removal peptide.comresearchgate.netug.edu.pl. However, research has indicated that the Tosyl group is not entirely inert and can be susceptible to cleavage under certain activation conditions commonly employed in peptide synthesis. Specifically, the Tosyl group can be partially or fully cleaved by activating agents such as 1-hydroxybenzotriazole (HOBt) researchgate.net. This cleavage can result in significant side reactions, leading to the incorporation of additional amino acid residues, such as glycine, into the peptide chain, thereby forming byproducts with extra Gly residues researchgate.net. Although direct evidence for the generation of formaldehyde from the Tosyl group itself is not as prominently reported as for the Bom group, its lability means that fragments could potentially participate in or lead to formaldehyde-related side reactions under specific conditions. Furthermore, this compound has been noted for its instability over prolonged periods and can cause issues when used in conjunction with reagents like HOBt and acetic anhydride (B1165640) capping sigmaaldrich.com.

The challenges associated with histidine protection underscore the importance of selecting appropriate protecting groups and optimizing reaction conditions to minimize side reactions like formaldehyde generation and adduct formation, thereby ensuring the synthesis of high-purity peptides.

Table 1: Comparison of Common Boc-Histidine Protecting Groups and Associated Side Reactions

| Protecting Group | Imidazole Protection Site | Formaldehyde Generation | Adduct Formation | Lability/Cleavage Issues | Reported Side Reactions (Specific to Tosyl) |

| This compound | N-π | Not directly reported as a primary source researchgate.net | Not directly reported as a primary source researchgate.net | Cleaved by activating agents (e.g., HOBt) researchgate.net; instability reported sigmaaldrich.com | Incorporation of extra Gly residues due to cleavage researchgate.net |

| Boc-His(Bom)-OH | N-π | Reported researchgate.net | Reported researchgate.net | Cleaved by HF researchgate.net | Methylated impurities researchgate.net |

| Boc-His(Dnp)-OH | N-π | Not reported | Not reported | Stable researchgate.net | None reported in this context |

List of Compounds Mentioned:

this compound (N-α-tert-butyloxycarbonyl-N-π-tosyl-L-histidine)

Benzyloxymethyl (Bom)

2,4-Dinitrophenyl (Dnp)

Formaldehyde (HCHO)

1-Hydroxybenzotriazole (HOBt)

Glycine (Gly)

Asn (Asparagine)

Hydrogen Fluoride (HF)

Comparative Academic Evaluation of Histidine Protecting Groups in Peptide Synthesis

Boc-His(Tos)-OH vs. Other Boc-Protected Histidine Derivatives

In Boc-based solid-phase peptide synthesis (SPPS), the tosyl (Tos) group is one of several protecting groups employed for the histidine side chain. Its performance characteristics are best understood when compared with other commonly used derivatives.

Nα-Boc-N-im-(2,4-dinitrophenyl)-L-histidine, or Boc-His(Dnp)-OH, offers robust protection of the imidazole (B134444) nitrogen. The Dnp group is stable under the acidic conditions used for Boc group removal. peptide.com However, its removal requires specific nucleophilic reagents, typically thiophenol, before the final cleavage of the peptide from the resin. peptide.com This orthogonal deprotection step prevents the formation of highly colored Dnp-containing byproducts that can complicate the purification of the final peptide. peptide.com While effective, the need for a separate deprotection step with a noxious reagent like thiophenol can be a drawback.

The benzyloxymethyl (Bom) group, when attached to the τ-nitrogen of the imidazole ring, is highly effective at suppressing racemization during peptide coupling. peptide.comnih.gov This is a significant advantage, as histidine is particularly prone to epimerization. cem.compeptide.com Despite its effectiveness in maintaining stereochemical integrity, Boc-His(Bom)-OH is not as commonly used due to its higher cost and the greater difficulty in its preparation compared to other derivatives. peptide.com

Nα,N-im-di-Boc-L-histidine, or Boc-His(Boc)-OH, utilizes a Boc group for both the α-amino and the imidazole side-chain protection. A primary limitation of this derivative is that the side-chain Boc group is removed under the same acidic conditions as the N-terminal Boc group. peptide.com This lack of orthogonality makes it most suitable for the synthesis of short peptides or for introducing a histidine residue near the N-terminus of a peptide chain. peptide.com

The trityl (Trt) group in N-alpha-Boc-N-tau-trityl-L-histidine, or Boc-His(Trt)-OH, serves as a bulky shield for the imidazole side chain, effectively minimizing side reactions and racemization during coupling. nbinno.com A key advantage of the Trt group is its lability under the same acidic conditions, such as trifluoroacetic acid (TFA), used to remove the N-alpha-Boc group. nbinno.comchempep.com This simultaneous deprotection streamlines the synthesis process. chempep.com The steric bulk of the Trt group is also beneficial in preventing unwanted side reactions. nbinno.com

| Derivative | Side-Chain Protecting Group | Key Advantages | Key Disadvantages |

| This compound | Tosyl (Tos) | Removed by HOBt, often present in coupling reactions. peptide.com | Can be labile under certain coupling conditions. |

| Boc-His(Dnp)-OH | 2,4-dinitrophenyl (Dnp) | Stable to acidic conditions. peptide.com | Requires separate deprotection with nucleophiles (e.g., thiophenol). peptide.com |

| Boc-His(Bom)-OH | Benzyloxymethyl (Bom) | Very effective in suppressing racemization. peptide.comnih.gov | More expensive and difficult to prepare. peptide.com |

| Boc-His(Boc)-OH | tert-butyloxycarbonyl (Boc) | Useful for short peptides. peptide.com | Side-chain group is removed with the N-terminal Boc group. peptide.com |

| Boc-His(Trt)-OH | Trityl (Trt) | Minimizes racemization; cleaved simultaneously with the Boc group. nbinno.com | Can be sterically hindering in some cases. |

Comparison with Fmoc-Based Histidine Protecting Groups

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become the predominant method for SPPS, largely due to its milder deprotection conditions and the true orthogonality of its protecting group scheme. iris-biotech.dealtabioscience.com

The most commonly used histidine derivative in Fmoc-SPPS is Fmoc-His(Trt)-OH. nih.gov The Trt group provides excellent protection against racemization, a significant issue with histidine residues. nih.gov

In a direct comparison of strategies, the Fmoc/tBu approach using Fmoc-His(Trt)-OH offers several advantages over the Boc/Bzl strategy with this compound. The Fmoc strategy avoids the use of the harsh acid, hydrofluoric acid (HF), required for final cleavage in Boc synthesis, instead employing the milder TFA. iris-biotech.dealtabioscience.com This makes the Fmoc approach more compatible with sensitive peptides and those with post-translational modifications. altabioscience.comnih.gov

While this compound is a viable option within the Boc framework, the tosyl group's stability can be a concern. It can be cleaved by HOBt, which is often included in coupling mixtures to reduce racemization, or generated as a byproduct of certain coupling reagents. peptide.com In contrast, the Trt group in Fmoc-His(Trt)-OH is stable to the basic conditions used for Fmoc deprotection (typically piperidine) and is efficiently removed during the final TFA cleavage. altabioscience.com

| Feature | This compound (Boc/Bzl Strategy) | Fmoc-His(Trt)-OH (Fmoc/tBu Strategy) |

| Nα-Protection | Acid-labile Boc group. americanpeptidesociety.org | Base-labile Fmoc group. americanpeptidesociety.org |

| Side-Chain Protection | Tosyl group. | Trityl group. nih.gov |

| Deprotection Conditions | Nα-Boc: TFA; Side-chain/cleavage: Strong acid (e.g., HF). iris-biotech.de | Nα-Fmoc: Piperidine (B6355638); Side-chain/cleavage: TFA. altabioscience.com |

| Racemization Control | Moderate; Tos group can be labile. peptide.com | Good; Trt group is bulky and effective. nih.gov |

| Overall Strategy | Requires harsh final cleavage conditions. iris-biotech.de | Milder, more orthogonal strategy. iris-biotech.dealtabioscience.com |

Comparative Analysis of Racemization Levels in Fmoc vs. Boc Methods

Racemization of the α-carbon during peptide bond formation is a critical concern in peptide synthesis, with histidine being particularly susceptible. nih.govamazonaws.com The choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, along with the specific side-chain protecting group for histidine, significantly influences the degree of epimerization.

In the widely used Fmoc strategy, the standard derivative, Fmoc-His(Trt)-OH, where the imidazole nitrogen is protected by a trityl (Trt) group, is known to be prone to racemization. amazonaws.comnih.gov The racemization is exacerbated by factors such as elevated temperatures and the use of certain coupling reagents. nih.gov The mechanism involves the imidazole π-nitrogen promoting the deprotonation of the amino acid's α-hydrogen, leading to a loss of chiral integrity. amazonaws.comnih.gov

Studies have shown that protecting the π-nitrogen of the imidazole ring is a more effective approach to suppress this side reaction. nih.gov For instance, derivatives like Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH exhibit significantly lower levels of racemization compared to Fmoc-His(Trt)-OH, especially under thermal stress. amazonaws.comnih.gov

Conversely, in the Boc strategy, this compound is a commonly employed derivative. Research indicates that the coupling of this compound can be achieved with minimal racemization, provided the reaction conditions are carefully controlled. A comparative study highlighted that using the BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent resulted in less racemization than with DCC (dicyclohexylcarbodiimide). nih.gov However, the amount of the tertiary base, diisopropylethylamine (DIEA), plays a crucial role; a higher concentration of DIEA can lead to increased epimerization. nih.gov With a minimal amount of DIEA, the racemization was kept low, but with an excess, approximately 3% of the epimer was detected. nih.gov

The following tables provide a comparative overview of racemization levels observed with different histidine derivatives and coupling conditions.

Table 1: D-Isomer Formation in Liraglutide Synthesis using Fmoc-Histidine Derivatives

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 |

| Fmoc-His(Trt)-OH | 90 °C | >16 |

| Fmoc-His(Boc)-OH | 90 °C | 0.81 |

| Data sourced from a study on Liraglutide synthesis. amazonaws.com |

Table 2: Racemization of Fmoc-His(Trt)-OH vs. Fmoc-His(MBom)-OH

| Histidine Derivative | Activation | Racemization (%) |

| Fmoc-His(Trt)-OH | No preactivation | 1.0 |

| Fmoc-His(Trt)-OH | 5 min preactivation | 7.8 |

| Fmoc-His(MBom)-OH | 5 min preactivation | 0.3 |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 |

| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8 |

| Activation performed with HCTU/6-Cl-HOBt/DIPEA. nih.gov |

Table 3: Racemization of this compound in TRH Synthesis

| Coupling Reagent | DIEA Equivalents | Epimer Formation (%) |

| BOP | 3 | Minimal (less than DCC) |

| DCC | Not specified | Higher than BOP |

| BOP | 9 | ~3 |

| TRH (Thyrotropin-releasing hormone) model peptide synthesis. nih.gov |

Orthogonality Considerations Between Boc and Fmoc Strategies

The concept of orthogonality in peptide synthesis is fundamental, referring to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. peptide.com The two dominant strategies in solid-phase peptide synthesis (SPPS), the Boc and Fmoc methods, are prime examples of an orthogonal system. iris-biotech.deamericanpeptidesociety.org

The N-α-Fmoc group is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.org In contrast, the N-α-Boc group is acid-labile and is cleaved with a mild acid, most commonly trifluoroacetic acid (TFA). americanpeptidesociety.org This fundamental difference in deprotection chemistry allows for their selective removal.

In a standard Fmoc strategy, the side-chain protecting groups (e.g., tert-butyl for Asp, Glu, Ser, Thr, Tyr; Trt for Cys, His, Asn, Gln) are also acid-labile but require a stronger acid, such as a high concentration of TFA, for their removal, which occurs simultaneously with the cleavage of the peptide from the resin. thermofisher.com

In the Boc strategy, the side-chain protecting groups, such as benzyl (B1604629) (Bzl) ethers/esters and tosyl (Tos) groups, are removed under very strong acidic conditions, typically using anhydrous hydrogen fluoride (B91410) (HF). peptide.com The N-α-Boc group, being significantly more acid-labile, can be selectively cleaved by TFA without affecting these more robust side-chain protectors. This difference in acid lability is sometimes referred to as "quasi-orthogonality". total-synthesis.com

The tosyl protecting group on the imidazole side chain of this compound is stable to the repetitive TFA treatments used to deprotect the N-α-Boc group during the elongation of the peptide chain. peptide.com It is also stable to the basic conditions used for Fmoc group removal, making it theoretically compatible in a mixed Boc/Fmoc synthesis approach. The final cleavage of the Tos group from the histidine residue is accomplished during the final deprotection step with a strong acid like HF. peptide.com

A key consideration during the final cleavage step in a Boc synthesis involving this compound is the potential for side reactions. The released tosyl group can modify other sensitive amino acid residues, particularly tryptophan, if it is present in the peptide sequence. peptide.compeptide.com This side reaction can often be suppressed by the addition of scavengers, such as thioanisole, to the cleavage cocktail. peptide.com

Table 4: Orthogonality of Protecting Groups in Peptide Synthesis

| Protecting Group | Strategy | N-α Deprotection | Side-Chain Deprotection |

| Fmoc | Fmoc | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) |

| Boc | Boc | Mild Acid (e.g., TFA) | Strong Acid (e.g., HF) |

| Tos (on His) | Boc | N/A | Strong Acid (e.g., HF) |

| Trt (on His) | Fmoc | N/A | Strong Acid (e.g., TFA) |

Advanced Research Applications and Foundational Contributions

Synthesis of Biologically Active Peptides and Analogs

The precise incorporation of histidine is often crucial for the biological activity of peptides, as its imidazole (B134444) side chain can be involved in receptor binding and enzymatic functions. nbinno.comnih.gov Boc-His(Tos)-OH serves as a standard building block for introducing histidine residues during Boc-based SPPS, enabling the creation of complex and biologically active peptide molecules. alfa-chemistry.com

Development of Therapeutic Peptide Agents

The synthesis of peptide therapeutics is a significant application for this compound. Peptide-based drugs are used to treat a wide array of diseases, but their development can be hampered by challenges such as in vivo degradation and potential racemization during synthesis. nbinno.com The use of protected amino acids like this compound is a key strategy to overcome these hurdles. The Boc group provides temporary protection for the N-terminus, while the tosyl group shields the reactive imidazole side chain of histidine, preventing side reactions and suppressing racemization. This ensures the production of enantiomerically pure peptides, which is a critical requirement for pharmaceutical applications. nbinno.com This controlled, stepwise approach allows for the assembly of synthetic calcitonin peptides and other therapeutic analogs, which can be engineered for improved potency, stability, and bioavailability. google.com

Synthesis of Luteinizing Hormone-Releasing Hormone (LH-RH) Agonists and Antagonists

A specific and significant application of this compound is in the synthesis of analogs of the Luteinizing Hormone-Releasing Hormone (LH-RH). These synthetic peptides, which can act as either agonists (stimulatory) or antagonists (inhibitory), are used in therapies for hormone-dependent conditions. nih.govnih.gov A methodology for the large-scale, solid-phase synthesis of the LH-RH agonist Nafarelin and the LH-RH antagonist RS-26306 explicitly utilizes this compound. nih.gov In this synthesis scheme, which employs Nα-Boc protected amino acids, this compound is one of the essential side-chain-protected amino acid derivatives required, highlighting its importance in producing these complex therapeutic peptides. nih.gov

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics and conformationally constrained peptides are designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation, improved receptor affinity, and better oral bioavailability. nih.gov Imposing conformational constraints on the peptide chain can pre-organize it into the desired bioactive shape, which can lead to improved specificity and potency. nih.gov this compound serves as a critical starting material in the synthesis of such modified peptides.

Incorporation of Non-Natural Amino Acids

The creation of peptidomimetics often involves the incorporation of non-natural amino acids to alter the peptide's backbone or side-chain structure. Boc-protected amino acids are frequently used as intermediates in this process. nih.gov For instance, investigations into the biological activity of peptide hormones have required the synthesis of homohistidine, a non-natural amino acid, which can be prepared and incorporated into peptide chains using a Boc-protection strategy. nih.gov

β-Homo-Histidine Derivatives Synthesis

This compound is a key precursor in the synthesis of β-homo-histidine derivatives, a class of non-natural amino acids where an extra carbon atom is inserted into the backbone. mdpi.com This modification induces a specific conformational bias in the peptide. semanticscholar.org A multi-step synthesis process starting from commercially available this compound has been successfully developed. mdpi.comsemanticscholar.org

The synthesis pathway involves converting this compound into a diazo ketone, which then undergoes a Wolff rearrangement. mdpi.com However, this process can be complicated by the interaction of the silver ion catalyst with the imidazole ring, which can lead to the displacement or complete removal of the tosyl protecting group. mdpi.com To circumvent this, a subsequent re-protection of the imidazole nitrogen with a trityl (Tr) group is performed, followed by hydrolysis of the ester to yield the final Boc-β³hHis(Tr)-OH product. mdpi.com This demonstrates the foundational role of this compound in accessing complex, conformationally constrained building blocks for advanced peptide design. mdpi.com

Synthesis of Boc-β³hHis(Tr)-OH from this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Mixed Anhydride (B1165640) Formation & Diazomethane Reaction | This compound | NEt₃, ClCO₂ⁱBu, CH₂N₂ | Diazo ketone intermediate |

| 2 | Wolff Rearrangement | Diazo ketone intermediate | Ag⁺ (CF₃CO₂Ag), MeOH | Boc-protected methyl ester |

| 3 | Trityl Protection | Boc-protected methyl ester | TrCl, Et₃N | Boc-β³hHis(Tr)-OMe |

Utilization in Biochemical Studies and Protein Interaction Research

Histidine is a versatile amino acid in proteins due to its imidazole side chain, which has a pKa near physiological pH, allowing it to act as both a hydrogen bond donor and acceptor and to participate in π-π and cation-π interactions. nih.gov These properties frequently place histidine in the active sites of enzymes and at the interfaces of protein-protein interactions (PPIs). nih.gov Therefore, the ability to synthesize peptides with precisely placed histidine residues is crucial for creating tools to study these biochemical phenomena.

The use of this compound in peptide synthesis ensures the structural and stereochemical integrity of the histidine residue within the synthetic peptide. nbinno.com This high fidelity is essential when these peptides are used as probes, substrates, or inhibitors in biochemical assays and protein interaction studies. google.comresearchgate.net For example, synthetic peptides containing histidine are used to investigate the binding domains of proteins and to design inhibitors that can disrupt specific PPIs, which is an important strategy in therapeutic development. researchgate.net By providing a reliable method for histidine incorporation, this compound supports the fundamental research exploring protein structure, function, and interaction networks.

Industrial and Large-Scale Peptide Synthesis Methodologies

This compound is a key building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS), a methodology that has been adapted for industrial and large-scale production. sigmaaldrich.compeptide.com This strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups. peptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are typically cleaved with a strong acid, such as hydrofluoric acid (HF), in the final step. peptide.comchempep.com

The selection of this compound for large-scale synthesis is driven by several factors. A primary concern during peptide synthesis is the risk of racemization, and the histidine residue is particularly susceptible to this side reaction. cem.comamazonaws.com The electron-withdrawing nature of the tosyl group on the imidazole ring significantly suppresses this epimerization during the activation and coupling steps, leading to a higher purity of the final peptide product. This is a critical advantage in industrial settings where product purity and yield are paramount.

While effective, the tosyl group has specific chemical properties that must be managed in synthesis protocols. For instance, the tosyl group is somewhat labile to 1-hydroxybenzotriazole (B26582) (HOBt), a common activating agent. peptide.compeptide.com Therefore, activation of this compound is typically performed without HOBt to prevent premature deprotection of the imidazole ring. peptide.com

Table 2: Comparison of Histidine Derivatives in Boc-SPPS for Large-Scale Synthesis

| Histidine Derivative | Side-Chain Protection | Key Advantages | Considerations for Industrial Scale |

|---|---|---|---|

| This compound | Tosyl (Tos) | Excellent suppression of racemization; commercially available. | Labile to HOBt; requires HF for final cleavage. peptide.compeptide.com |

| Boc-His(Bom)-OH | Benzyloxymethyl (Bom) | Highly stable; very low risk of racemization. peptide.com | Higher cost due to more complex preparation. peptide.com |

| Boc-His(Dnp)-OH | Dinitrophenyl (Dnp) | Very stable to acidolysis; useful for fragment condensation. peptide.com | Requires a separate thiolysis step for deprotection before final cleavage. peptide.com |

| Boc-His(Trt)-OH | Trityl (Trt) | Mildly acid-labile, allowing for alternative deprotection strategies. nbinno.com | Bulky group that can sometimes hinder coupling efficiency. nbinno.com |

The general process for industrial-scale SPPS using the Boc strategy involves repeated cycles of deprotection, neutralization, and coupling, all carried out on a solid resin support. peptide.com

Table 3: Typical Industrial Boc-SPPS Cycle for Incorporating a Residue

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the Nα-Boc group from the resin-bound peptide. | ~50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). peptide.comchempep.com | Exposes the free amine for the next coupling reaction. |

| 2. Washing/Neutralization | Removal of excess acid and neutralization of the TFA salt. | Dichloromethane (DCM), Diisopropylethylamine (DIEA). peptide.com | Prepares the free amine for acylation. |

| 3. Coupling | Activation and coupling of the next Boc-protected amino acid (e.g., this compound). | Boc-amino acid, coupling agent (e.g., DCC, HBTU), solvent (e.g., DMF). biosynth.com | Forms the new peptide bond. |

| 4. Washing | Removal of excess reagents and byproducts. | Dichloromethane (DCM), Isopropanol. | Purifies the resin-bound peptide for the next cycle. |

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and removal of all side-chain protecting groups, a process that for this compound requires strong acids like HF. chempep.com

Advanced Analytical Characterization and Purity Assessment in Academic Research

Chromatographic Methodologies for Peptide Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a sample, making them central to purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the gold standards for determining the purity of organic compounds, including protected amino acids like Boc-His(Tos)-OH. These methods are highly sensitive and capable of resolving closely related impurities that may arise during synthesis or storage.

In academic research, reversed-phase HPLC (RP-HPLC) is typically employed. A common setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic modifier (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% TFA). acs.orgub.edu The TFA acts as an ion-pairing agent, improving peak shape and resolution for amino acid derivatives. Detection is commonly performed using UV-Vis spectroscopy, with wavelengths such as 215 nm or 220 nm being optimal for detecting the peptide bonds and aromatic moieties present in this compound. acs.orgub.edu

UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption, due to the use of smaller particle size stationary phases and higher operating pressures. ijper.orgijper.org For this compound, these techniques are used to:

Quantify Purity: Determine the percentage of the target compound in a sample. For instance, commercial sources often specify a purity of >98.0% as determined by HPLC. tcichemicals.com

Identify and Quantify Impurities: Detect and measure by-products from synthesis (e.g., incompletely protected species, regioisomers, or degradation products) and residual starting materials. acs.orgijper.orgijper.org

Monitor Reaction Progress: Track the conversion of starting materials and the formation of products during synthesis.

Assess Stability: Evaluate the compound's stability under various storage conditions by monitoring for the appearance of degradation products over time. ijper.orgijper.org

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Notes |

| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) | Common for separating hydrophobic molecules. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component, TFA aids in peak shaping. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier, gradient elution is standard. |

| Gradient | e.g., 10-60% B over 20-30 min | Optimized gradient depends on specific column and desired separation. |

| Flow Rate | 0.5 - 1.0 mL/min | UPLC may use higher flow rates (e.g., 0.22 mL/min) with smaller columns. |

| Detection Wavelength | 215 nm or 220 nm | Sensitive to peptide bonds and aromatic systems. |

| Column Temperature | 25-40 °C | Stable temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Standard volume for accurate quantification. |

| Purity (Typical) | ≥ 98.0% | As determined by peak area normalization (area %). tcichemicals.com |

Spectroscopic Techniques for Structural Elucidation and Validation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is critical for unequivocally confirming the structure of this compound. It allows for the identification of all hydrogen and carbon atoms within the molecule, providing information about their chemical environment and connectivity.

¹H NMR: The spectrum of this compound would exhibit characteristic signals for the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm for the nine methyl protons), the tosyl (p-toluenesulfonyl) group (aromatic protons typically appearing as two doublets or a multiplet in the 7.3-7.8 ppm range, and a singlet for the methyl protons around 2.4 ppm), and the histidine moiety (α-proton around 4.5 ppm, β-protons around 3.0-3.3 ppm, and imidazole (B134444) ring protons in the 7.0-8.0 ppm range). phcogj.com The exact chemical shifts and splitting patterns are diagnostic for confirming the presence and position of these functional groups.

¹³C NMR: This technique provides information about the carbon skeleton. Key signals would include those for the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), the Boc methyl carbons (~28 ppm), the tosyl sulfonyl carbon (~140 ppm), aromatic carbons of the tosyl group (~127-145 ppm), the tosyl methyl carbon (~21 ppm), the histidine α-carbon (~55 ppm), β-carbon (~28 ppm), imidazole carbons (~115-140 ppm), and the carboxylic acid carbonyl (~175 ppm). mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety/Atom | ¹H NMR (ppm) [approximate] | ¹³C NMR (ppm) [approximate] |

| Boc Group | ||

| tert-Butyl Methyls (9H) | 1.4 (s) | 28 (CH₃) |

| Boc Carbonyl (C=O) | - | 155 (C=O) |

| Boc Quaternary Carbon | - | 80 (C(CH₃)₃) |

| Tosyl Group | ||

| Aromatic Protons (4H) | 7.3-7.8 (m) | 127-145 (Ar-C) |

| Tosyl Methyl (3H) | 2.4 (s) | 21 (CH₃) |

| Sulfonyl Carbon (SO₂) | - | 140 (C-SO₂) |

| Histidine Moiety | ||

| α-Carbon (CH) | 4.5 (m) | 55 (α-CH) |

| β-Carbons (CH₂) | 3.0-3.3 (m) | 28 (β-CH₂) |

| Imidazole C2 | ~7.0-7.2 (s) | ~115-120 |

| Imidazole C4/C5 | ~7.5-7.8 (s) | ~135-140 |

| Carboxylic Acid (COOH) | ~10-13 (s, if visible) | 175 (COOH) |

| Imidazole NH (if not Ts) | Variable | - |

| α-NH (Boc protected) | ~7-8 (d, broad) | - |

(Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. 's' denotes singlet, 'm' denotes multiplet, 'd' denotes doublet.)

Mass Spectrometry (MS): Mass spectrometry is vital for confirming the molecular weight of this compound and providing insights into its fragmentation pattern, which aids in structural validation. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Quadrupole analyzers are commonly used.

The molecular formula of this compound is C₁₈H₂₃N₃O₆S, corresponding to a monoisotopic mass of 409.13075664 Da. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ at m/z 410.13 is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 408.12 can be detected. Fragmentation patterns can reveal the loss of the Boc group, the tosyl group, or parts thereof, further corroborating the proposed structure. researchgate.netmassbank.eu

Table 3: Mass Spectrometric Data for this compound

| Ion Type | m/z (calculated) | Description |

| [M+H]⁺ | 410.13 | Protonated molecular ion |

| [M-H]⁻ | 408.12 | Deprotonated molecular ion |

| [M+Na]⁺ | 432.11 | Sodium adduct (if sodium present) |

| [M+NH₄]⁺ | 427.16 | Ammonium adduct (if ammonia (B1221849) present) |

| Fragments | Variable | e.g., loss of Boc, loss of Tosyl, etc. |

Amino Acid Analysis for Compositional Verification

While amino acid analysis (AAA) is primarily used to determine the composition of peptides after hydrolysis, it can also serve as a verification method for the constituent amino acid within a protected derivative. For this compound, AAA would confirm the presence and integrity of the histidine residue after appropriate hydrolysis.

The elemental analysis of this compound (C₁₈H₂₃N₃O₆S) provides a fundamental check on its composition. The calculated elemental composition is:

Carbon (C): 52.79%

Hydrogen (H): 5.66%

Nitrogen (N): 10.26%

Sulfur (S): 7.83%

Table 4: Elemental Analysis of this compound

| Element | Calculated Percentage (%) |

| Carbon | 52.79 |

| Hydrogen | 5.66 |

| Nitrogen | 10.26 |

| Sulfur | 7.83 |

Future Research Perspectives and Methodological Advancements

Refinement of Coupling and Deprotection Conditions to Minimize Side Reactions

A primary focus of methodological refinement is the minimization of side reactions associated with Boc-His(Tos)-OH, particularly racemization. The electron-withdrawing nature of the tosyl group can increase the acidity of the Cα proton of the histidine residue, making it more susceptible to epimerization during the activation/coupling step.

Research has shown that the choice of coupling reagent and the use of additives are critical. For instance, the use of carbodiimide-based coupling reagents like DCC or DIC in the presence of activating agents such as HOBt or HOAt can help to suppress racemization by forming less reactive activated esters. The development of uronium-based coupling reagents like HBTU and HATU has also provided more efficient and lower-racemization alternatives.

Key strategies for minimizing side reactions include:

Low-temperature coupling: Performing the coupling reaction at reduced temperatures (e.g., 0 °C) can significantly decrease the rate of racemization.

Use of additives: The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can reduce the lifetime of highly reactive intermediates, thereby minimizing the opportunity for racemization.

Optimized deprotection: While the tosyl group is generally stable to the trifluoroacetic acid (TFA) used for final deprotection, prolonged exposure can lead to its partial removal. Refined deprotection cocktails, often including scavengers like triisopropylsilane (B1312306) (TIS) and water, are employed to ensure clean and complete removal of all protecting groups with minimal side product formation.

Integration of this compound in Automated and High-Throughput Synthesis Platforms

The increasing demand for synthetic peptides in various fields has driven the development of automated and high-throughput synthesis platforms. The successful integration of this compound into these systems requires careful consideration of its chemical properties. The solubility of this compound and its activated esters is a crucial factor for consistent and reliable performance in automated synthesizers that rely on fluidic systems for reagent delivery.

Furthermore, the kinetics of both the coupling and deprotection steps must be well-characterized to be programmed into automated protocols. For instance, the potential for piperidine-catalyzed migration of the tosyl group from the Nτ to the Nπ position of the imidazole (B134444) ring, although a minor issue, needs to be understood and accounted for in the extended cycle times that might be encountered in automated synthesis.

In high-throughput synthesis, where many peptides are synthesized in parallel, the uniformity and reproducibility of the coupling of this compound are paramount. Any side reactions or incomplete couplings can lead to a high failure rate across a library of peptides. Therefore, robust and optimized protocols are essential for the successful application of this derivative in these advanced platforms.

Theoretical and Computational Chemistry Approaches to Understand Reactivity and Selectivity

While experimental studies have provided a wealth of information on the behavior of this compound, theoretical and computational chemistry offers a powerful complementary approach to gain a deeper, molecular-level understanding of its reactivity and selectivity. To date, this area remains relatively underexplored for this specific derivative, representing a significant avenue for future research.

Potential applications of computational methods include:

Modeling of transition states: Density Functional Theory (DFT) calculations could be used to model the transition states of the coupling reaction, helping to elucidate the mechanistic origins of racemization and to design coupling reagents that raise the energy barrier for this unwanted side reaction.

Conformational analysis: Computational modeling can predict the preferred conformations of this compound and its activated intermediates, providing insights into how its structure influences coupling efficiency and steric hindrance.

Deprotection mechanism studies: Theoretical calculations can be employed to investigate the mechanism of tosyl group removal during final deprotection, potentially identifying intermediates and side products that are difficult to detect experimentally. This could aid in the rational design of more efficient and cleaner deprotection cocktails.

By providing a detailed picture of the electronic and steric factors that govern the reactivity of this compound, computational chemistry can guide the development of improved synthetic protocols and next-generation protecting groups for histidine.

Q & A

Q. How can researchers ensure compliance with reporting standards when publishing this compound-related findings?

- Methodological Answer : Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry:

- Experimental transparency : Provide raw HPLC chromatograms, NMR spectra, and synthesis protocols in supplementary data .

- Ethical data presentation : Avoid selective reporting; disclose failed coupling attempts and optimization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。